molecular formula C12H23N3O2 B3234855 N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide CAS No. 1353983-32-0

N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide

Cat. No.: B3234855
CAS No.: 1353983-32-0
M. Wt: 241.33 g/mol
InChI Key: TYVYKBLZWNZYNJ-UHFFFAOYSA-N
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Description

N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide is a synthetic compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide typically involves the reaction of piperidine derivatives with appropriate acylating agents. One common method involves the acylation of piperidine with 2-aminoacetyl chloride under basic conditions to form the intermediate, which is then further reacted with isopropylamine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide is unique due to the presence of both amino-acetyl and isopropyl groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-[1-(2-aminoacetyl)piperidin-4-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-9(2)15(10(3)16)11-4-6-14(7-5-11)12(17)8-13/h9,11H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVYKBLZWNZYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(CC1)C(=O)CN)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001169180
Record name Acetamide, N-[1-(2-aminoacetyl)-4-piperidinyl]-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001169180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353983-32-0
Record name Acetamide, N-[1-(2-aminoacetyl)-4-piperidinyl]-N-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353983-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-[1-(2-aminoacetyl)-4-piperidinyl]-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001169180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide
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N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide
Reactant of Route 3
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N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide
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N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide
Reactant of Route 5
N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide
Reactant of Route 6
N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide

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